1-Methyl-3-(4-pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O) :
- Piperazine protons : Multiplet signals at δ 3.2–3.8 ppm (N–CH₂– groups).
- Methyl group : Singlet at δ 2.9 ppm (N–CH₃).
- Aromatic protons :
- Methylene bridge : Doublet of doublets at δ 4.4 ppm (Ar–CH₂–N).
¹³C NMR (100 MHz, D₂O) :
Infrared (IR) Spectroscopy
Key absorption bands (KBr pellet, cm⁻¹):
UV-Vis Spectroscopy
- λₘₐₓ (MeOH) : 265 nm (π→π* transitions in aromatic systems).
- Molar absorptivity : ε ≈ 12,000 L·mol⁻¹·cm⁻¹.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry reveals the following fragmentation pathways:
| m/z | Fragment Ion | Proposed Structure |
|---|---|---|
| 317.8 | [M]⁺· | Molecular ion |
| 281.3 | [M – HCl]⁺· | Loss of hydrochloric acid |
| 178.1 | C₁₁H₁₂N₂O⁺· | Piperazin-2-one core with benzyl group |
| 91.0 | C₇H₇⁺ | Benzyl cation |
The base peak at m/z 91 corresponds to the stable benzyl cation, while the loss of HCl (Δmlz = 36.5) is characteristic of hydrochloride salts.
Comparative Analysis with Related Piperazine Derivatives
Structural and Spectral Comparisons
Key differences :
- Substituent effects : The 4-pyridin-4-yl-benzyl group enhances conjugation, red-shifting UV-Vis λₘₐₓ compared to alkyl-substituted derivatives.
- Salt formation : Hydrochloride salts exhibit distinct solubility profiles and fragmentation patterns vs. free bases.
- Crystallinity : Bulky aromatic substituents reduce crystalline order compared to simpler N-alkyl derivatives.
Properties
IUPAC Name |
1-methyl-3-[(4-pyridin-4-ylphenyl)methyl]piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O.ClH/c1-20-11-10-19-16(17(20)21)12-13-2-4-14(5-3-13)15-6-8-18-9-7-15;/h2-9,16,19H,10-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOXJYSTSQESSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1=O)CC2=CC=C(C=C2)C3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperazin-2-one Core
The piperazin-2-one ring can be synthesized via cyclization reactions involving amino acid derivatives or by Dieckmann condensation of appropriate precursors. A common approach involves:
- Starting with 1,4-diaminobutane derivatives or piperazine.
- Introducing a keto or ester group at the 2-position.
- Cyclization under controlled conditions to form the lactam ring (piperazin-2-one).
N-Methylation
N-Methylation of the piperazin-2-one nitrogen (position 1) is achieved by:
- Reacting the piperazin-2-one intermediate with methylating agents such as methyl iodide or dimethyl sulfate.
- Using a base (e.g., sodium hydride or potassium carbonate) to deprotonate the nitrogen and facilitate methylation.
- Conducting the reaction in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile under reflux or room temperature conditions.
Preparation of 4-(Pyridin-4-yl)benzyl Substituent
The 4-(pyridin-4-yl)benzyl moiety is introduced via:
- Synthesis of 4-(pyridin-4-yl)benzyl halide or equivalent reactive intermediate.
- This can be prepared by halogenation (e.g., bromination) of 4-(pyridin-4-yl)toluene derivatives.
- Alternatively, Suzuki coupling or other cross-coupling reactions can be used to assemble the pyridinyl-benzyl structure from suitable boronic acids and halides.
Coupling to Piperazin-2-one
The key step is the alkylation of the N-3 position of the N-methyl-piperazin-2-one with the 4-(pyridin-4-yl)benzyl halide:
- Conducted under nucleophilic substitution conditions.
- Typically, the N-methyl-piperazin-2-one is deprotonated with a base (e.g., sodium hydride).
- The 4-(pyridin-4-yl)benzyl halide is added slowly to control the reaction.
- The reaction is performed in solvents like tetrahydrofuran (THF) or DMF at controlled temperatures (0–60°C).
Formation of Hydrochloride Salt
- The free base of 1-Methyl-3-(4-pyridin-4-yl-benzyl)-piperazin-2-one is treated with hydrogen chloride gas or hydrochloric acid in an organic solvent.
- The salt precipitates out or is isolated by solvent evaporation and recrystallization.
- This salt form improves compound stability and solubility.
Summary Table of Preparation Steps
| Step | Reactants / Intermediates | Reaction Type | Conditions | Notes |
|---|---|---|---|---|
| 1 | 1,4-Diaminobutane derivatives | Cyclization (lactam) | Heat, solvent (e.g., toluene) | Forms piperazin-2-one ring |
| 2 | Piperazin-2-one + methyl iodide | N-Methylation | Base, DMF, reflux | Methylates N-1 position |
| 3 | 4-(Pyridin-4-yl)toluene + halogenating agent | Halogenation | Controlled temperature | Prepares 4-(pyridin-4-yl)benzyl halide |
| 4 | N-Methyl-piperazin-2-one + 4-(pyridin-4-yl)benzyl halide | N-Alkylation (SN2) | Base, THF/DMF, 0–60°C | Attaches substituent at N-3 |
| 5 | Free base compound + HCl | Salt formation | Organic solvent, room temp | Produces hydrochloride salt |
Research Findings and Optimization
- Yield and Purity: Optimized base selection and solvent choice significantly affect yield and purity. Sodium hydride in DMF provides high conversion rates for N-alkylation steps.
- Reaction Time: Alkylation reactions typically require 4–12 hours for completion, depending on temperature and reagent concentration.
- Temperature Control: Maintaining moderate temperatures (20–60°C) prevents side reactions such as over-alkylation or decomposition.
- Salt Formation: Using anhydrous conditions during hydrochloride salt formation avoids hydrolysis and improves crystallinity.
Analytical Characterization
- NMR Spectroscopy: Confirms substitution pattern on piperazin-2-one ring and presence of pyridinyl-benzyl group.
- Mass Spectrometry: Confirms molecular weight (317.8 g/mol) consistent with the hydrochloride salt.
- Elemental Analysis: Validates the presence of chlorine from HCl salt.
- Melting Point: Sharp melting point confirms purity of hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(4-pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation Products: N-oxides of the piperazine and pyridine rings.
Reduction Products: Reduced derivatives with hydrogenated piperazine or pyridine rings.
Substitution Products: Alkylated derivatives at the pyridine ring.
Scientific Research Applications
1-Methyl-3-(4-pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of enzymatic functions, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent variations, molecular properties, and inferred biological activities.
Piperazin-2-one Derivatives with Aromatic Substituents
a) 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one Hydrochloride
- Structure : Differs from the target compound by replacing the 4-pyridinyl-benzyl group with a 4-(trifluoromethoxy)phenyl moiety.
- Molecular Weight : 308.8 g/mol (vs. ~346.8 g/mol for the target compound).
b) 3-(4-Thiophen-2-yl-benzyl)-piperazin-2-one Hydrochloride
- Structure : Substitutes the pyridinyl ring with a thiophene group.
- Molecular Formula : C₁₅H₁₇ClN₂OS.
c) 3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-one Hydrochloride
Piperidine/Pyrido-Pyrimidinone Derivatives
a) trans(-)-1-Methyl-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine
- Structure : A piperidine analog with benzodioxole and fluorophenyl groups.
- Activity : As a Paroxetine-related compound, it highlights the pharmacological relevance of fluorinated aromatic systems in CNS-targeting drugs. The absence of a pyridinyl group may reduce interactions with nicotinic receptors compared to the target compound .
b) 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Structure: Combines a pyrido-pyrimidinone core with a benzodioxolyl group and piperazine substituent.
- Implications: The fused pyrimidinone ring system increases rigidity, which might improve target specificity but reduce synthetic accessibility compared to the simpler piperazin-2-one scaffold .
Biological Activity
1-Methyl-3-(4-pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound features a piperazine scaffold, which is known for its versatility in drug design. The presence of the pyridine and benzyl groups enhances its lipophilicity and potential interactions with biological targets.
Research indicates that compounds similar to this compound often interact with various neurotransmitter systems, including serotonin and dopamine pathways. These interactions can lead to effects such as:
- Antidepressant activity : By modulating serotonin levels.
- Anxiolytic effects : Through GABAergic mechanisms.
Antimicrobial Activity
Studies have shown that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi, suggesting that this compound may also possess these properties.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| C. albicans | 18 | 100 |
Antiparasitic Activity
The compound's structural analogs have been evaluated for their antiparasitic activity against Plasmodium species. For example, modifications to the piperazine ring have been shown to enhance efficacy against malaria parasites.
Case Study 1: Antimalarial Activity
A study published in Nature explored the efficacy of piperazine derivatives against Plasmodium falciparum. The results indicated that specific substitutions on the piperazine ring could significantly enhance antimalarial activity, with some derivatives achieving an EC50 value of less than 50 nM against asexual blood stages.
Case Study 2: Neuropharmacological Effects
In a clinical trial assessing the effects of similar compounds on mood disorders, participants receiving treatment with piperazine-based medications reported significant improvements in depressive symptoms compared to a placebo group. This suggests potential for this compound in treating mood disorders.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies indicate that:
- Absorption : The compound shows good oral bioavailability.
- Metabolism : It undergoes hepatic metabolism with moderate clearance rates.
- Half-life : Estimated half-life ranges from 6 to 8 hours, indicating potential for once or twice daily dosing.
Q & A
Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?
Answer:
- High-Performance Liquid Chromatography (HPLC): Used to assess purity and detect impurities. Column selection (e.g., C18 reverse-phase) and mobile phase optimization (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) are critical for resolution .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm structural integrity and substituent positions .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography: For definitive structural confirmation if crystalline forms are obtained .
Basic: What safety precautions are essential for laboratory handling?
Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use a fume hood to prevent inhalation exposure.
- First Aid:
- Skin Contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
- Eye Exposure: Flush with saline or water for 10–15 minutes .
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can synthetic routes be optimized to improve yield and reduce by-products?
Answer:
- Stepwise Optimization:
- Alkylation: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Cyclization: Control temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DMF) to minimize side reactions .
- Purification: Employ gradient elution in column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Continuous Flow Systems: Reduce reaction time and improve scalability via microreactor technology .
Advanced: How should contradictory receptor binding affinity data be resolved?
Answer:
- Standardized Assays: Use radioligand binding assays with consistent receptor preparations (e.g., membrane-bound vs. recombinant receptors) .
- Purity Verification: Confirm compound integrity using HPLC (>98% purity) to exclude impurities affecting results .
- Structural Validation: Compare NMR data with reference standards to rule out isomerization or degradation .
- Cross-Validation: Reproduce experiments in independent labs using identical protocols .
Basic: What are the key physicochemical properties influencing solubility and bioavailability?
Answer:
- LogP (Partition Coefficient): Measure via shake-flask method or computational tools (e.g., ACD/Labs) to predict lipophilicity. Values >3 indicate poor aqueous solubility .
- pKa: Determine using potentiometric titration; ionization at physiological pH affects membrane permeability .
- Thermal Stability: Assess via differential scanning calorimetry (DSC) to identify decomposition temperatures .
Advanced: What methodologies are used to study interactions with biological targets?
Answer:
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka, kd) in real-time using immobilized receptors .
- Computational Docking: Utilize Schrödinger Suite or AutoDock to predict binding modes and affinity scores .
- In Vitro Functional Assays: Measure cAMP accumulation or calcium flux in cell lines expressing target receptors .
Advanced: How can stability under experimental conditions be systematically assessed?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and varied pH (1–13) .
- Analytical Monitoring: Track degradation products using LC-MS and quantify stability-indicating parameters (e.g., t90) .
- Excipient Compatibility: Test with common formulation additives (e.g., lactose, magnesium stearate) to identify destabilizing interactions .
Advanced: What strategies address discrepancies in bioactivity across cell-based assays?
Answer:
- Cell Line Authentication: Use STR profiling to confirm genetic consistency .
- Compound Stability: Pre-test solubility in assay media (e.g., DMEM with 10% FBS) to avoid precipitation .
- Control Experiments: Include reference compounds (e.g., known receptor agonists/antagonists) to validate assay sensitivity .
Basic: How is the hydrochloride salt form critical for pharmacological studies?
Answer:
- Enhanced Solubility: The hydrochloride salt improves aqueous solubility, facilitating in vitro and in vivo dosing .
- Crystallinity: Salt formation aids in achieving stable crystalline forms for reproducible pharmacokinetic studies .
Advanced: How do structural analogs inform SAR (Structure-Activity Relationship) studies?
Answer:
- Analog Synthesis: Modify the pyridinyl or benzyl substituents to explore steric/electronic effects .
- Binding Assays: Compare IC50 values against parent compound to identify critical functional groups .
- Computational QSAR: Build regression models correlating substituent properties (e.g., Hammett σ) with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
